molecular formula C8H6N4O4 B13954247 Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide CAS No. 61785-57-7

Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide

Cat. No.: B13954247
CAS No.: 61785-57-7
M. Wt: 222.16 g/mol
InChI Key: XGWKBJXIRHXEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofurazan ring, an aziridine group, and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide typically involves multiple steps, starting from readily available precursors. The process often includes nitration, aziridination, and oxidation reactions under controlled conditions. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aziridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Benzofurazan derivatives: Compounds with similar benzofurazan rings but different substituents.

    Aziridine-containing compounds: Molecules with aziridine groups that exhibit similar reactivity.

    Nitroaromatic compounds: Compounds with nitro groups that share similar chemical properties.

Uniqueness

Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide stands out due to its combination of functional groups, which imparts unique reactivity and biological activity

Properties

CAS No.

61785-57-7

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

4-(aziridin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C8H6N4O4/c13-11(14)5-1-2-6(10-3-4-10)8-7(5)9-16-12(8)15/h1-2H,3-4H2

InChI Key

XGWKBJXIRHXEBK-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.